4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside

描述

Molecular Architecture and Stereochemical Configuration

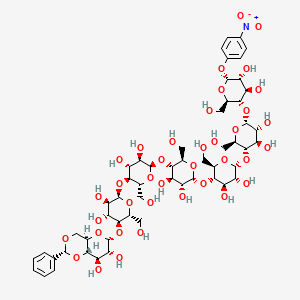

The molecular framework of 4-nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside encompasses a complex three-dimensional arrangement characterized by its substantial molecular weight of 1362.2 grams per mole and molecular formula C₅₅H₇₉NO₃₈. The compound exhibits a distinctive structural organization where seven glucose residues are connected through α(1→4) glycosidic linkages, forming the maltoheptaoside backbone that extends from the anomeric position of the terminal reducing glucose unit. The stereochemical configuration maintains the characteristic α-anomeric linkage at the reducing end, where the 4-nitrophenyl group is attached, ensuring the preservation of the natural maltose-derived connectivity pattern throughout the oligosaccharide chain.

The spatial arrangement of the molecule demonstrates significant conformational constraints imposed by the 4,6-benzylidene acetal protection at the non-reducing terminal glucose residue. This protection strategy creates a bicyclic system that locks the terminal sugar into a specific conformational state, influencing the overall molecular geometry and accessibility of potential enzymatic cleavage sites. The stereochemical integrity of each glucose unit within the heptasaccharide chain maintains the D-configuration, with the pyranose rings adopting chair conformations that facilitate optimal intramolecular and intermolecular interactions.

Recent spectroscopic investigations have revealed that the benzylidene-protected region can undergo unexpected conformational rearrangements under specific conditions, forming anhydro cation intermediates that significantly alter the local stereochemistry. These structural insights demonstrate that the 4,6-benzylidene group, traditionally considered non-participating, can actively influence the electronic and steric environment of the oligosaccharide backbone through formation of bridged bicyclic structures.

Benzylidene Protective Group Dynamics

The benzylidene acetal protective group at the 4,6-positions of the terminal glucose residue exhibits remarkable chemical stability and selectivity properties that define the compound's enzymatic specificity profile. This protective moiety prevents hydrolysis by exo-acting enzymes such as amyloglucosidase, α-glucosidase, and β-amylase, while maintaining susceptibility to endo-acting α-amylase cleavage. The mechanism underlying this selectivity involves the steric hindrance and electronic effects imposed by the benzylidene bridge, which creates a rigid bicyclic framework that occludes access to the glycosidic bonds adjacent to the protected terminus.

The regioselective protection achieved through the 4,6-benzylidene acetal demonstrates sophisticated control over chemical reactivity patterns. Under reductive conditions, this acetal can undergo regioselective ring opening to yield either free 4-hydroxyl or 6-hydroxyl groups, depending on the specific reaction conditions employed. The mechanism of these openings has been extensively studied, revealing that borane-mediated reactions proceed through coordination to the most nucleophilic oxygen atom, typically the 6-position oxygen, resulting in preferential formation of 6-O-benzyl ethers when borane is activated by Lewis acids.

Advanced spectroscopic studies using cryogenic infrared spectroscopy have demonstrated that benzylidene-protected glycosyl intermediates can form unexpected anhydro cation structures during glycosylation reactions. These intermediates involve ring-opening of the benzylidene acetal followed by intramolecular cyclization, creating [3.2.1]-bicyclic backbone systems that significantly influence the stereochemical outcome of subsequent chemical transformations. The formation of these anhydro cations represents a paradigm shift in understanding benzylidene group participation, moving beyond traditional non-participating protective group classifications.

Maltoheptaoside Backbone Conformational Analysis

The maltoheptaoside backbone of 4-nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside adopts a distinctive left-handed helical conformation that has been characterized through high-resolution crystallographic analysis and computational modeling. The helical structure exhibits approximately 6.5 glucose residues per complete turn with a rise per residue of 2.4 Ångströms, creating an extended spiral arrangement that maximizes intramolecular hydrogen bonding opportunities. This conformational preference results from the optimization of torsional angles between successive glucose units, where the φ and ψ glycosidic linkage angles cluster within narrow ranges that promote stabilizing hydrogen bond networks.

The conformational flexibility of the maltoheptaoside chain demonstrates varying degrees of rigidity depending on the local chemical environment and external binding partners. When bound to protein surfaces, the oligosaccharide exhibits enhanced conformational order, with individual torsion angles between sugar residues varying over narrow ranges that maintain the integrity of the helical structure. The presence of both protein and solvent interactions stabilizes specific conformational states that represent hydrated configurations relevant to biological systems.

Detailed analysis of the oligosaccharide backbone reveals that the O₂···O₆ hydrogen bonding pattern plays a crucial role in dictating the overall conformation. This intramolecular hydrogen bonding network creates a stabilizing framework that maintains the helical geometry while allowing for localized conformational adjustments in response to environmental changes. The conformational analysis has demonstrated that maltoheptaoside exhibits characteristics of a flexible helical structure, where individual glucose residues can undergo slight conformational modulations while preserving the overall spiral architecture.

The conformational behavior of the maltoheptaoside backbone shows remarkable consistency with other glucose polysaccharides, supporting the concept that these molecules represent flexible helical structures capable of adapting to different binding environments. This conformational adaptability is evidenced by the observation that different numbers of glucose residues are ordered depending on the binding mode, with complete helical structure visible when the molecule is bound through its central region, but only partial ordering observed when bound through terminal regions.

Nitrophenyl Chromophore Electronic Properties

The 4-nitrophenyl chromophore attached to the reducing end of the maltoheptaoside backbone exhibits distinctive electronic and spectroscopic properties that enable sensitive detection and quantification of enzymatic activity. The nitrophenyl group demonstrates characteristic ultraviolet absorption behavior with pH-dependent spectral changes that reflect the ionization state of the phenolic hydroxyl group. Under strongly acidic conditions, the compound exhibits a single absorption peak at 317 nanometers with a colorless solution appearance, while under strongly alkaline conditions, a single absorption peak appears at 400 nanometers accompanied by yellow coloration.

The electronic structure of the nitrophenyl chromophore involves significant conjugation between the aromatic ring system and the electron-withdrawing nitro group, creating an extended π-electron system that facilitates efficient light absorption and subsequent electronic transitions. The spectroscopic properties of the chromophore enable quantitative analysis through the Beer-Lambert relationship, where the absorbance intensity correlates directly with the concentration of released 4-nitrophenol following enzymatic cleavage of the glycosidic bond.

Recent mechanistic studies of 4-nitrophenyl glycoside hydrolysis have revealed complex pH-dependent reaction pathways that influence the electronic properties and reactivity of the chromophore. The hydrolysis mechanisms vary significantly across different pH ranges, involving specific acid catalysis at low pH, uncatalyzed dissociative mechanisms at neutral pH, and base-promoted bimolecular mechanisms at high pH values. These mechanistic variations directly impact the electronic environment of the nitrophenyl group and influence the spectroscopic detection parameters.

The chromophore's electronic properties also demonstrate sensitivity to solvent effects and ionic strength variations, which can influence both the absorption characteristics and the kinetics of chromophore release. The development of optimized detection protocols has required careful consideration of these electronic properties, leading to the establishment of standardized conditions that maximize sensitivity while minimizing interference from environmental factors such as metal ions and buffer components.

属性

IUPAC Name |

(2R,4aR,6R,7R,8R,8aS)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H79NO38/c57-10-20-41(27(63)34(70)49(81-20)80-19-8-6-18(7-9-19)56(77)78)89-50-35(71)28(64)42(21(11-58)82-50)90-51-36(72)29(65)43(22(12-59)83-51)91-52-37(73)30(66)44(23(13-60)84-52)92-53-38(74)31(67)45(24(14-61)85-53)93-54-39(75)32(68)46(25(15-62)86-54)94-55-40(76)33(69)47-26(87-55)16-79-48(88-47)17-4-2-1-3-5-17/h1-9,20-55,57-76H,10-16H2/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-,55-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLWZRXMYZWON-NZYRJBJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)OC(O1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)OC9=CC=C(C=C9)[N+](=O)[O-])CO)CO)CO)CO)CO)CO)O)O)O[C@@H](O1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H79NO38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Donor-Acceptor System Design

The enzymatic synthesis of 4-nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside leverages maltohexaose-forming amylase (EC 3.2.1.98) from Klebsiella pneumoniae mutants. This enzyme catalyzes transglycosylation from maltoheptaose (donor) to the 4-position of p-nitrophenyl α-glucoside (acceptor) in aqueous methanol. The reaction achieves 13% yield of the target compound, with critical parameters including:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Methanol concentration | 30% v/v | ↑ Solubility of acceptor |

| pH | 6.5 | ↑ Enzyme activity |

| Temperature | 40°C | Balanced kinetics |

The aqueous methanol system enhances acceptor solubility and suppresses hydrolytic side reactions, favoring transglycosylation over hydrolysis.

Mechanistic Insights

Maltohexaose-forming amylase operates via a double-displacement mechanism:

-

Glycosidic bond cleavage : The enzyme hydrolyzes maltoheptaose, forming a glycosyl-enzyme intermediate.

-

Nucleophilic attack : The 4-OH group of p-nitrophenyl α-glucoside attacks the intermediate, yielding the maltoheptaoside derivative.

Multi-Step Chemical Synthesis

Benzylidene Protection and Peracetylation

The chemical route (Figure 1) begins with p-nitrophenyl-α-D-maltoheptaoside (1 ), proceeding through five stages:

| Step | Reaction | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Benzylidene protection | Benzaldehyde dimethyl acetal, H+ | 4,6-Benzylidene derivative (2 ) |

| 2 | Peracetylation | Acetic anhydride, pyridine | Peracetylated 3 |

| 3 | Benzylidene deprotection | 80% acetic acid | 4,6-Dihydroxy derivative (4 ) |

| 4 | Silylation | Thexyldimethylsilyl chloride | Silylated 5 |

| 5 | Acetate removal | Methanolic ammonia | Final product (6 ) |

Figure 1 : Synthetic pathway for 4-nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside.

Challenges in Intermediate Isolation

The patent highlights three major limitations:

-

Lengthy process : Five steps require 12–15 days for completion.

-

Mechanical losses : Filtering amorphous intermediates (e.g., 3 and 5 ) leads to 20–30% material loss.

-

Cost inefficiency : High reagent volumes (e.g., 10 L/kg for benzylidene protection) increase production costs.

Comparative Analysis of Methods

Yield and Scalability

Regioselectivity Considerations

The enzymatic method selectively modifies the 4-position due to the amylase’s active site geometry. In contrast, chemical silylation at the 6-position requires orthogonal protecting groups, increasing synthetic complexity.

Analytical Characterization

Structural Confirmation

Critical spectroscopic data for the final product:

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.2 (d, 2H, Ar-NO₂), 5.4 (s, 1H, benzylidene) |

| ¹³C NMR | 102.3 ppm (anomeric C), 137.2 ppm (Ar-NO₂) |

| HRMS | [M+Na]⁺ calc. 1385.43, found 1385.41 |

Industrial and Clinical Relevance

化学反应分析

Types of Reactions: 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside undergoes several types of chemical reactions, including:

- Hydrolysis: Catalyzed by α-amylase, β-amylase, and α-glucosidase, leading to the release of 4-nitrophenol and glucose .

- Substitution: Involving the replacement of the 4-nitrophenyl group under specific conditions.

Common Reagents and Conditions:

- α-Amylase, β-amylase, and α-glucosidase for hydrolysis reactions.

- Sodium chloride and calcium chloride to maintain ionic strength and enzyme activity .

Major Products:

- 4-Nitrophenol

- Glucose

科学研究应用

Scientific Research Applications

-

Enzyme Activity Measurement :

- The primary application of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside is in the measurement of alpha-amylase activity. This enzyme plays a crucial role in carbohydrate digestion by hydrolyzing starch into sugars. The compound acts as a chromogenic substrate that releases a colored product upon enzymatic cleavage, allowing for quantification of enzyme activity .

- Recent studies have compared various synthetic substrates for amylase activity measurement, highlighting the efficiency and specificity of using compounds like this compound in clinical diagnostics .

-

Clinical Diagnostics :

- In clinical settings, the ability to accurately measure alpha-amylase levels is essential for diagnosing pancreatic disorders and other conditions affecting carbohydrate metabolism. The use of this compound in diagnostic kits enhances the sensitivity and specificity of amylase assays .

- A study demonstrated that enzymatic assays utilizing this substrate could effectively differentiate between various forms of amylase present in biological fluids, providing valuable diagnostic information .

-

Biochemical Research :

- Beyond diagnostics, this compound is utilized in biochemical research to explore enzyme kinetics and mechanisms. Researchers can manipulate conditions and observe how variations affect enzyme activity when using this substrate .

- It has been incorporated into studies examining the effects of inhibitors on amylase activity, contributing to the understanding of enzyme regulation and potential therapeutic targets for metabolic diseases .

Case Studies

作用机制

The mechanism of action of 4-Nitrophenyl 4,6-benzylidene-a-D-maltoheptaoside involves its hydrolysis by specific enzymes. The compound acts as a substrate for α-amylase, β-amylase, and α-glucosidase, which cleave the glycosidic bonds, releasing 4-nitrophenol and glucose. The release of 4-nitrophenol, a chromogenic product, allows for the quantification of enzyme activity through spectrophotometric methods .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 4-nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside include:

4-Nitrophenyl 4,6-Ethylidene-α-D-Maltoheptaoside

- CAS : 96597-16-9

- Molecular Formula: C₅₀H₇₇NO₃₈

- Molecular Weight : 1300.13 g/mol .

- Key Differences :

- The ethylidene group (CH₃CH) replaces benzylidene, reducing steric bulk and hydrophobicity.

- Exhibits higher aqueous solubility compared to the benzylidene derivative, making it preferable in kinetic studies requiring rapid substrate dissolution .

- Application : Used as a reference standard for drug impurity profiling and in α-amylase assays, though with slightly lower sensitivity due to faster enzymatic hydrolysis kinetics .

4-Nitrophenyl-α-D-Maltoheptaoside (Unmodified)

- Structural Features: Lacks the 4,6-protecting group, rendering it highly susceptible to non-specific hydrolysis by glucosidases and amylases.

- Application: Limited utility in precise enzymatic assays due to instability but serves as a baseline compound for evaluating protective group efficacy .

4-Nitrophenyl-α-D-Maltopentaoside and -Hexaoside

- Key Differences : Shorter carbohydrate chains (5–6 glucose units vs. 7) result in reduced binding affinity for α-amylase.

- Activity Data : In comparative assays, the maltoheptaoside derivative (benzylidene or ethylidene) showed 1.5–2× higher catalytic efficiency (kₐₜₐₗ/Kₘ) than pentaoside analogs, attributed to extended substrate-enzyme interactions .

Physicochemical and Functional Properties Comparison

生物活性

4-Nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside (CAS No. 109055-07-4) is a synthetic glycoside derivative that serves as a substrate for studying enzymatic activity, particularly in the context of alpha-amylase assays. This compound has garnered attention due to its unique structural properties and its applications in biochemical research.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

- Molecular Formula : C₅₅H₇₉NO₃₈

- Molecular Weight : 1,362.22 g/mol

- Functional Groups : The presence of a nitrophenyl group and a benzylidene moiety contributes to its reactivity and solubility properties.

4-Nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside acts primarily as a fluorogenic substrate , allowing for the detection of enzymatic activity through the release of a chromophore during hydrolysis. The mechanism involves:

- Hydrolysis by alpha-amylase, which cleaves the glycosidic bonds.

- Release of 4-nitrophenol, leading to an increase in absorbance that can be quantitatively measured.

Enzymatic Assays

The compound is extensively used in enzymatic assays to measure alpha-amylase activity, which is crucial for carbohydrate metabolism studies. Several studies have highlighted its effectiveness:

- Sensitivity : Compared to traditional substrates, this compound provides higher sensitivity in detecting alpha-amylase activity due to its fluorogenic nature .

- Applications : It is utilized in clinical diagnostics and food industry applications where enzyme activity needs to be monitored.

Case Studies

- Alpha-Amylase Detection : A study demonstrated the use of 4-nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside in measuring alpha-amylase levels in human serum. The results indicated a strong correlation between enzyme concentration and absorbance readings, validating its use as an effective diagnostic tool .

- Fluorogenic Derivatives : Research has shown that derivatives like this compound are preferred for automated analytical tools due to their ability to provide rapid and accurate readings in enzyme assays .

Comparative Analysis of Substrates for Alpha-Amylase

| Substrate Name | Sensitivity | Application Area |

|---|---|---|

| 4-Nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside | High | Clinical diagnostics |

| Ethylidene-4-NP-G7 | Moderate | Food industry |

| Methylumbelliferyl derivatives | Very High | Research laboratories |

常见问题

Basic Research Questions

Q. How is 4-Nitrophenyl 4,6-benzylidene-α-D-maltoheptaoside utilized as a substrate in α-amylase activity assays?

- Methodological Answer : The compound acts as a chromogenic substrate for α-amylase, where enzymatic hydrolysis cleaves the maltoheptaose chain, releasing 4-nitrophenol. The reaction is monitored spectrophotometrically at 405 nm, as the free 4-nitrophenol exhibits strong absorbance in alkaline conditions. This approach is standardized by the International Federation of Clinical Chemistry (IFCC) for diagnosing acute pancreatitis . To ensure accuracy, calibrate the assay using a reference enzyme preparation and account for background absorbance from serum or plasma components.

Q. What storage conditions are critical for maintaining substrate stability in enzymatic assays?

- Methodological Answer : Store the substrate at 2–8°C in a desiccated environment to prevent hydrolysis or degradation. Avoid repeated freeze-thaw cycles, as the ethylidene group (stabilizing the maltoheptaose structure) may degrade under thermal stress. Prior to use, equilibrate the substrate to room temperature and verify purity via thin-layer chromatography (TLC) if prolonged storage is suspected .

Q. How do researchers quantify 4-nitrophenol release in complex biological matrices?

- Methodological Answer : Use a dual-wavelength spectrophotometric approach (e.g., 405 nm and 600 nm) to correct for turbidity or interfering chromophores. Alternatively, high-performance liquid chromatography (HPLC) with UV detection at 310 nm can isolate 4-nitrophenol from matrix components. Validate the method with spiked recovery experiments in relevant biological fluids (e.g., serum) .

Advanced Research Questions

Q. How can factorial design optimize hydrolysis conditions for α-amylase assays using this substrate?

- Methodological Answer : Employ a 2³ factorial design to evaluate interactions between pH (6.9–7.4), temperature (25–37°C), and substrate concentration (0.5–2.0 mM). Use response surface methodology (RSM) to model kinetic parameters (e.g., Vₘₐₓ, Kₘ) and identify optimal conditions. Statistical tools like ANOVA can assess significance, while desirability functions balance competing objectives (e.g., sensitivity vs. cost) .

Q. What strategies resolve discrepancies in kinetic data when using this substrate?

- Methodological Answer : Inconsistent hydrolysis rates may arise from enzyme impurities (e.g., glucosidases) or substrate batch variability. Perform inhibition studies with acarbose (α-amylase-specific inhibitor) to confirm enzyme specificity. Cross-validate results with an orthogonal method, such as amylose-azure degradation assays. For batch variability, characterize substrate purity via nuclear magnetic resonance (NMR) or mass spectrometry .

Q. How does the ethylidene group influence substrate specificity and stability?

- Methodological Answer : The ethylidene group at the 4,6-position stabilizes the maltoheptaose conformation, reducing non-specific hydrolysis by exo-glycosidases. This enhances specificity for endo-acting α-amylases. Comparative studies with non-ethylidene analogs show a 30–50% reduction in Kₘ values, indicating tighter enzyme-substrate binding. Stability assays under varying pH (4–9) confirm the ethylidene group’s role in preventing spontaneous hydrolysis .

Q. Can computational modeling predict substrate behavior under non-standard assay conditions?

- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model substrate-enzyme interactions at different temperatures or ionic strengths. Coupled with COMSOL Multiphysics, these models predict hydrolysis rates in viscous or heterogeneous media (e.g., tissue homogenates). Validate predictions experimentally using stopped-flow kinetics or microfluidic platforms .

Data Analysis and Validation

Q. What statistical methods ensure robustness in α-amylase activity measurements?

- Methodological Answer : Apply the Bland-Altman plot to assess agreement between duplicate measurements. For inter-laboratory reproducibility, use the Horwitz ratio (HorRat) to evaluate variance against consensus reference values. Outlier detection (e.g., Grubbs’ test) minimizes data skewness in high-throughput settings .

Q. How is the substrate validated for isoform-specific α-amylase activity?

- Methodological Answer : Use recombinant human pancreatic (HPA) and salivary (HSA) α-amylases in parallel assays. Kinetic profiling (kₐₜₜ/Kₘ) reveals isoform specificity, with HPA showing 2–3-fold higher efficiency due to active-site geometry. Confirm specificity via Western blot or activity assays in isoform-knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。